![molecular formula C9H16O4 B14297462 5-[(tert-Butylperoxy)methyl]oxolan-2-one CAS No. 113828-49-2](/img/structure/B14297462.png)
5-[(tert-Butylperoxy)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-Butylperoxy)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Oxolan-2-one and tert-butyl hydroperoxide.
Catalyst: Commonly used catalysts include transition metal complexes or organic peroxides.
Reaction Conditions: Moderate temperatures (50-70°C) and solvents like dichloromethane or toluene.
Purification: The product is typically purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, large-scale purification methods such as distillation or crystallization may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(tert-Butylperoxy)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction of the peroxy group can yield alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylperoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(tert-Butylperoxy)methyl]oxolan-2-one has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for introducing tert-butylperoxy groups into molecules.
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as increased thermal stability.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[(tert-Butylperoxy)methyl]oxolan-2-one involves the generation of reactive oxygen species (ROS) from the tert-butylperoxy group. These ROS can initiate various chemical reactions, including oxidation and radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyrolactone (Oxolan-2-one): The parent compound without the tert-butylperoxy group.
tert-Butyl Hydroperoxide: A common oxidizing agent with a similar tert-butylperoxy group.
tert-Butyl Peroxide: Another peroxide compound with similar reactivity.
Uniqueness
5-[(tert-Butylperoxy)methyl]oxolan-2-one is unique due to the presence of both the oxolan-2-one ring and the tert-butylperoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
Eigenschaften
CAS-Nummer |
113828-49-2 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
5-(tert-butylperoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-11-6-7-4-5-8(10)12-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZEAAAZSWYRVZRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


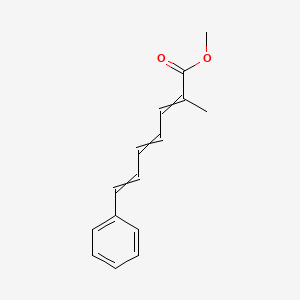
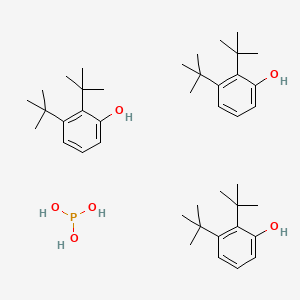
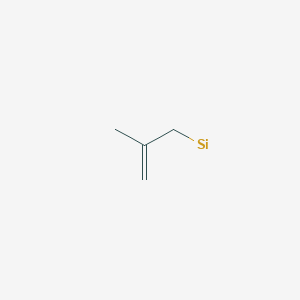
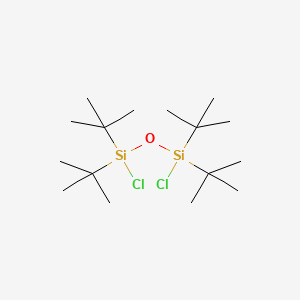

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)



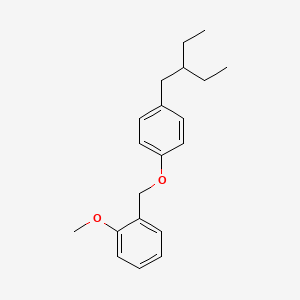
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
